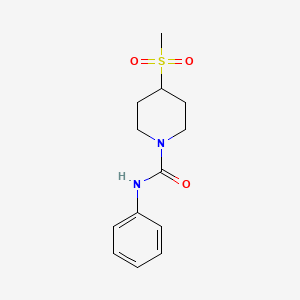

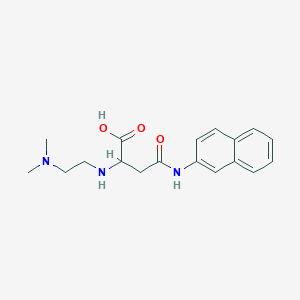

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Cancer Research

- Antitumor Activity : An anilinoacridine derivative, closely related to 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide, demonstrated activity in experimental solid tumors and was studied in patients with various cancers, showing some responses in breast, head and neck, and nonsmall cell lung cancer patients (Sklarin et al., 1992).

Organic Chemistry and Synthesis

- Ligands for Catalysis : Amide derivatives, including those related to 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide, have been used as powerful ligands for Cu-catalyzed coupling reactions, enabling the synthesis of pharmaceutically important compounds (Ma et al., 2017).

- Synthesis of Dihydropyrazole : Strategies have been developed for synthesizing compounds like 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole from related precursors, indicating the versatility of sulfonamide groups in organic synthesis (Zhu et al., 2011).

Material Science

- Desalination Membranes : Novel polymers containing sulfonamide groups, similar in functionality to 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide, have been synthesized and used in the fabrication of desalination membranes, showing potential for water purification technologies (Padaki et al., 2013).

Biochemistry and Pharmacology

- Carbonic Anhydrase Inhibition : Compounds related to 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide have been explored for their inhibitory effects on carbonic anhydrase, a crucial enzyme in physiological processes, indicating potential therapeutic applications (Ulus et al., 2013).

Analytical Chemistry

- Chemosensors : Derivatives of 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide have been employed in the development of chemosensors for the detection of metal ions and other analytes, showcasing their utility in analytical applications (Meng et al., 2018).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antimicrobial and anti-inflammatory activities . They have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit selective cox-2 inhibitory activity . This suggests that 4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide might interact with its targets in a similar manner, leading to anti-inflammatory effects.

Biochemical Pathways

Given its potential cox-2 inhibitory activity, it may affect the arachidonic acid pathway, which is involved in the production of prostaglandins, thromboxanes, and other eicosanoids . These molecules play key roles in inflammation and pain signaling.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and selectivity towards cox-2 .

Result of Action

Similar compounds have been found to exhibit antimicrobial and anti-inflammatory activities . They have been shown to inhibit COX-2, leading to a reduction in the production of prostaglandins and other inflammatory mediators .

Propriétés

IUPAC Name |

4-methylsulfonyl-N-phenylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-19(17,18)12-7-9-15(10-8-12)13(16)14-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKMJBLKVZFVAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)NC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(methylsulfonyl)-N-phenylpiperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2975339.png)

![tert-butyl N-[2-(methylaminomethyl)phenyl]carbamate](/img/structure/B2975347.png)

![2-(2-Ethoxy-2-oxoethyl)-1-[4-(trifluoromethyl)benzyl]pyridinium bromide](/img/structure/B2975350.png)

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2975354.png)